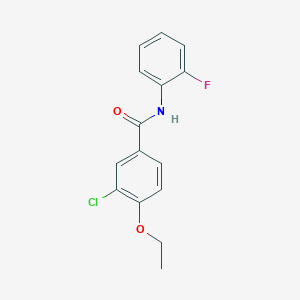![molecular formula C15H15ClN2O3S B5811902 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
CGP-7930 acts as a competitive antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, CGP-7930 inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. This leads to a reduction in the excessive glutamatergic neurotransmission that is associated with various neurological and psychiatric disorders.
Biochemical and physiological effects:
CGP-7930 has been shown to have several biochemical and physiological effects. It can reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and modulate the expression of various genes that are involved in synaptic plasticity and neuronal survival. CGP-7930 can also improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models.
実験室実験の利点と制限
CGP-7930 has several advantages and limitations for lab experiments. It is a potent and selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which makes it a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes. However, its lipophilicity and poor solubility in aqueous solutions can limit its bioavailability and pharmacokinetic properties. CGP-7930 also has a relatively short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
CGP-7930 has several potential future directions for research. It can be used to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in the development and progression of various neurological and psychiatric disorders. CGP-7930 can also be used as a lead compound for the development of novel N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide antagonists with improved pharmacokinetic properties and therapeutic efficacy. Furthermore, CGP-7930 can be used in combination with other drugs or therapies to enhance their therapeutic effects.
合成法
The synthesis of CGP-7930 involves a series of chemical reactions. The starting material for the synthesis is N-methyl-N-phenylglycinamide, which is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to obtain N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CGP-7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic neurotransmission system, which is involved in the pathophysiology of these disorders. CGP-7930 has also been used as a pharmacological tool to study the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in various physiological and pathological processes.
特性
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWCYGBCMFWRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-methyl-N~2~-phenylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)



![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)